2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Description
The compound 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring two distinct substituents:
- Benzodioxepin-oxoethyl group: A seven-membered 3,4-dihydro-2H-1,5-benzodioxepin moiety linked via a ketone-containing ethyl chain to the pyridazinone core. This bicyclic ether system enhances lipophilicity and may influence pharmacokinetic properties.
- 3,4-Dimethoxyphenyl group: An aromatic substituent with methoxy groups at the 3- and 4-positions, which can modulate electronic properties and receptor-binding affinity.
Properties
Molecular Formula |
C23H22N2O6 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H22N2O6/c1-28-19-7-4-15(12-21(19)29-2)17-6-9-23(27)25(24-17)14-18(26)16-5-8-20-22(13-16)31-11-3-10-30-20/h4-9,12-13H,3,10-11,14H2,1-2H3 |
InChI Key |
LXBADDZNGPZTBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCCO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of 3,4-dihydro-2H-1,5-benzodioxepin: This can be achieved through the cyclization of catechol with an appropriate dihalide under basic conditions.
Synthesis of the pyridazinone core: This involves the reaction of a suitable hydrazine derivative with a diketone or ketoester.
Coupling of the benzodioxepin and pyridazinone moieties: This step typically involves a condensation reaction under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxepin moieties.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and receptor binding. Its structural features make it a candidate for drug design and development.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin and pyridazinone moieties may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Research Findings and Data Gaps
Available Data from Evidence
- Synthesis: Pyridazinones with halogen or phenyl substituents (e.g., ) are synthesized via nucleophilic substitution under mild conditions (K2CO3/acetone). The target compound’s synthesis may require similar steps but with advanced intermediates.
Hypothesized Properties
- Bioactivity : The dimethoxyphenyl group may mimic catecholamines, suggesting dopamine or serotonin receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
